ピログルタミル-3-メチルヒスチジル-プロリナミド

科学的研究の応用

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in modulating biological processes, such as hormone release.

Medicine: Explored for its potential therapeutic effects, particularly in the regulation of thyroid hormones.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

作用機序

Target of Action

Pyroglutamyl-3-methylhistidyl-prolinamide, also known as 3-Mehis-trh, primarily targets the thyrotropin-releasing hormone receptor (TRHR) . TRHR is a class A G protein-coupled receptor (GPCR) that plays a central role in the hypothalamic-pituitary-thyroid (HPT) axis .

Mode of Action

Upon binding to TRHR, 3-Mehis-trh activates the receptor, leading to the coupling of Gαq/G11 and the subsequent production of inositol-1,4,5-triphosphate and the release of intracellular Ca2+ ions . This interaction results in the stimulation of the release of thyroid-stimulating hormone (TSH, also known as thyrotropin) and prolactin from the anterior lobe of the hypophysis .

Biochemical Pathways

The activation of TRHR by 3-Mehis-trh affects the HPT axis, a critical neuroendocrine system that regulates energy metabolism, growth, and development . The downstream effects include the release of TSH and prolactin, which have various roles in the body, including the regulation of thyroid function and lactation, respectively .

Pharmacokinetics

It is known that the compound’s bioavailability and pharmacological properties are influenced by its chemical structure and the environment in which it is administered .

Result of Action

The activation of TRHR by 3-Mehis-trh leads to a cascade of biochemical events, resulting in the release of TSH and prolactin . These hormones have various effects at the molecular and cellular levels, influencing processes such as thyroid function, lactation, and neuroprotection .

Action Environment

The action, efficacy, and stability of 3-Mehis-trh can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the presence of other molecules, pH levels, and temperature

生化学分析

Biochemical Properties

Pyroglutamyl-3-methylhistidyl-prolinamide plays a crucial role in biochemical reactions, particularly in the hypothalamic-pituitary-thyroid (HPT) axis. It interacts with the thyrotropin-releasing hormone receptor (TRHR), a class A G protein-coupled receptor (GPCR). Upon binding to TRHR, Pyroglutamyl-3-methylhistidyl-prolinamide activates the receptor, leading to the coupling of Gαq/G11 proteins and the subsequent production of inositol-1,4,5-triphosphate (IP3) and the release of intracellular calcium ions . This interaction is essential for the stimulation of thyroid-stimulating hormone (TSH) and prolactin release from the anterior pituitary gland .

Cellular Effects

Pyroglutamyl-3-methylhistidyl-prolinamide exerts various effects on different cell types and cellular processes. In neuronal cells, it functions as a neurotransmitter or neuromodulator, exhibiting antidepressant activity, arousal, analeptic, and neuroprotective effects . It influences cell signaling pathways by activating TRHR, leading to changes in gene expression and cellular metabolism. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide has been shown to affect cardiovascular and gastrointestinal autonomic functions .

Molecular Mechanism

The molecular mechanism of Pyroglutamyl-3-methylhistidyl-prolinamide involves its binding to TRHR, which triggers a cascade of intracellular events. The binding of Pyroglutamyl-3-methylhistidyl-prolinamide to TRHR leads to the activation of Gαq/G11 proteins, resulting in the production of IP3 and the release of calcium ions from intracellular stores . This increase in intracellular calcium levels activates various downstream signaling pathways, ultimately leading to changes in gene expression and cellular function. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide may exhibit enzyme inhibition or activation, further modulating its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyroglutamyl-3-methylhistidyl-prolinamide have been observed to change over time. The compound exhibits improved stability compared to its parent molecule, TRH, which has a short half-life . Studies have shown that Pyroglutamyl-3-methylhistidyl-prolinamide maintains its activity for a longer duration, making it more suitable for in vitro and in vivo experiments. Long-term effects on cellular function have also been observed, with sustained activation of TRHR leading to prolonged changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of Pyroglutamyl-3-methylhistidyl-prolinamide vary with different dosages in animal models. At lower doses, the compound effectively stimulates the release of TSH and prolactin without causing significant adverse effects . At higher doses, Pyroglutamyl-3-methylhistidyl-prolinamide may exhibit toxic effects, including overstimulation of the HPT axis and potential disruption of normal physiological functions . Threshold effects have been observed, indicating that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

Pyroglutamyl-3-methylhistidyl-prolinamide is involved in several metabolic pathways, primarily related to its role as a TRH analogue. It interacts with enzymes and cofactors involved in the synthesis and degradation of TRH and its analogues . The compound’s metabolic pathways include its conversion to active metabolites that retain its biological activity, as well as its degradation into inactive forms that are eventually excreted from the body . These metabolic processes influence the compound’s overall efficacy and duration of action.

Transport and Distribution

Within cells and tissues, Pyroglutamyl-3-methylhistidyl-prolinamide is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization. The compound’s distribution is influenced by its hydrophilic nature, which affects its ability to penetrate cell membranes and reach intracellular targets. Additionally, Pyroglutamyl-3-methylhistidyl-prolinamide may accumulate in specific tissues or compartments, depending on its binding affinity and transport dynamics.

Subcellular Localization

Pyroglutamyl-3-methylhistidyl-prolinamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization signals ensure that Pyroglutamyl-3-methylhistidyl-prolinamide reaches its intended sites of action, where it can effectively interact with TRHR and other biomolecules . The subcellular localization of Pyroglutamyl-3-methylhistidyl-prolinamide is crucial for its ability to modulate cellular processes and exert its biochemical effects.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Pyroglutamyl-3-methylhistidyl-prolinamide involves the coupling of pyroglutamic acid, 3-methylhistidine, and prolinamide. The process typically includes the following steps:

Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.

Coupling Reactions: The protected amino acids are coupled using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) in the presence of a base (e.g., DIPEA).

Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

Industrial production of Pyroglutamyl-3-methylhistidyl-prolinamide follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) are used for purification.

化学反応の分析

Types of Reactions

Pyroglutamyl-3-methylhistidyl-prolinamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring of 3-methylhistidine can be oxidized under specific conditions.

Reduction: Reduction reactions can occur at the peptide bonds.

Substitution: Substitution reactions can take place at the functional groups of the amino acids.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .

類似化合物との比較

Similar Compounds

Thyrotropin-Releasing Hormone (TRH): The parent compound of Pyroglutamyl-3-methylhistidyl-prolinamide.

3-Methylhistidine-TRH: Another derivative of TRH with similar biological activities.

Pyroglutamyl-Histidyl-Prolinamide: A closely related peptide with slight structural differences.

Uniqueness

Pyroglutamyl-3-methylhistidyl-prolinamide is unique due to the presence of the 3-methylhistidine residue, which imparts distinct biological properties. This modification enhances its stability and bioactivity compared to other TRH analogs.

特性

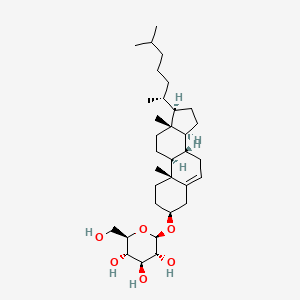

IUPAC Name |

(2S)-N-[(2S)-1-[(2S)-2-amino-3-(3-methylimidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O4/c1-22-9-19-8-10(22)7-11(18)17(27)23-6-2-3-13(23)16(26)21-15(25)12-4-5-14(24)20-12/h8-9,11-13H,2-7,18H2,1H3,(H,20,24)(H,21,25,26)/t11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQOVFOJJOXRGOK-AVGNSLFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)N2CCCC2C(=O)NC(=O)C3CCC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@@H](C(=O)N2CCC[C@H]2C(=O)NC(=O)[C@@H]3CCC(=O)N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80955908 | |

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34367-54-9 | |

| Record name | Thyrotropin-releasing hormone, 3-Me- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034367549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhistidyl-N-[hydroxy(5-hydroxy-3,4-dihydro-2H-pyrrol-2-yl)methylidene]prolinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80955908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)